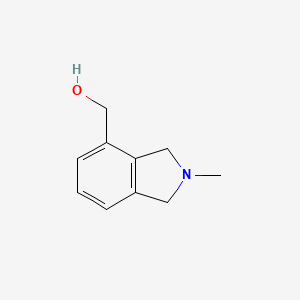

2,3-Dihydro-2-methyl-1H-isoindole-4-methanol

Beschreibung

Eigenschaften

IUPAC Name |

(2-methyl-1,3-dihydroisoindol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-5-8-3-2-4-9(7-12)10(8)6-11/h2-4,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUJAYHMCATLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol"

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a substituted isoindoline of interest in medicinal chemistry and materials science. The isoindoline scaffold is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1][2] This document details a robust and scalable two-step synthetic pathway, beginning with the formation of a key N-methylated phthalimide intermediate from commercially available starting materials, followed by a powerful one-pot reduction to yield the target molecule. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental protocols, and outline methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction

The Isoindoline Scaffold: A Privileged Core in Modern Chemistry

The 2,3-dihydro-1H-isoindole, or isoindoline, framework is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activity.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing ligands that can interact with high specificity at biological targets such as enzymes and receptors.[1][3] Consequently, the development of efficient and versatile synthetic routes to functionally diverse isoindolines is a critical objective in drug discovery and development.[4][5]

Target Molecule Profile: this compound

The target of this guide, this compound, incorporates three key structural features:

-

The Isoindoline Core: Provides the fundamental bicyclic scaffold.

-

N-Methylation: The methyl group at the 2-position (nitrogen) significantly impacts the molecule's basicity, polarity, and steric profile, which can be crucial for modulating pharmacokinetic properties.

-

4-Hydroxymethyl Group: This functional group on the aromatic ring serves as a versatile handle for further chemical modification (e.g., esterification, etherification, or oxidation) and can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.

Rationale for the Selected Synthetic Strategy

To construct the target molecule, we have designed a synthetic pathway predicated on efficiency, reliability, and scalability. The chosen strategy involves the complete reduction of a substituted phthalimide derivative. This approach is advantageous for several reasons:

-

Convergent Design: It builds the core structure and sets the stage for the final functional groups in a streamlined manner.

-

Robust and Well-Precedented Reactions: The formation of phthalimides from anhydrides and the subsequent reduction of the imide and an ancillary ester group with powerful hydride reagents are well-established and high-yielding transformations in organic synthesis.[6][7]

-

Accessible Starting Materials: The synthesis commences from trimellitic anhydride, a readily available and cost-effective commercial chemical.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis is executed in two primary stages, starting from 4-carboxyphthalic anhydride (Trimellitic Anhydride).

-

Stage 1: Formation of Intermediate 2. The anhydride is first converted to its more reactive acid chloride, which is then esterified with methanol. The resulting diester-anhydride is subsequently reacted with methylamine to selectively form the N-methyl phthalimide ring, yielding 4-(Methoxycarbonyl)-2-methylisoindoline-1,3-dione (2) .

-

Stage 2: Concurrent Reduction to Target Compound 3. The key intermediate 2 is subjected to reduction with a potent hydride donor, Lithium Aluminum Hydride (LiAlH₄). This single, powerful step simultaneously reduces the two imide carbonyls to a methylene group and the methyl ester at the 4-position to the primary alcohol, affording the final target molecule, This compound (3) .

The overall transformation is depicted below.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous reagents, including thionyl chloride and lithium aluminum hydride. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. LiAlH₄ reacts violently with water and protic solvents; strict anhydrous conditions are mandatory for Stage 2.

Protocol 3.1: Synthesis of 4-(Methoxycarbonyl)-2-methylisoindoline-1,3-dione (Intermediate 2)

Objective: To prepare the key phthalimide intermediate required for the final reduction.

Materials & Reagents:

-

Trimellitic anhydride (1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Methylamine (40% solution in H₂O or as gas)

-

Anhydrous Toluene

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend trimellitic anhydride (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 4-6 hours until the evolution of HCl gas ceases and the solution becomes clear.

-

Esterification: Cool the reaction mixture to room temperature and carefully remove the excess toluene and SOCl₂ under reduced pressure. To the resulting crude acid chloride, add anhydrous dichloromethane followed by anhydrous methanol (3.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Imide Formation: Cool the mixture back to 0 °C. Add methylamine solution (1.2 eq) dropwise. A precipitate will form. Allow the reaction to stir at room temperature for an additional 4 hours.

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure intermediate 2 as a white solid.

-

Protocol 3.2: Synthesis of this compound (Target Compound 3)

Objective: To reduce the phthalimide and ester functionalities in one pot to obtain the final product.

Materials & Reagents:

-

4-(Methoxycarbonyl)-2-methylisoindoline-1,3-dione (2)

-

Lithium aluminum hydride (LiAlH₄, LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

LAH Addition: Carefully and portion-wise, add LiAlH₄ (4.0-5.0 eq) to the stirred THF. Caution: Exothermic reaction.

-

Substrate Addition: Dissolve intermediate 2 (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise via a dropping funnel to the LAH suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is fully consumed (typically 6-12 hours). The reduction of both the imide and the ester is necessary.[7]

-

Quenching (Fieser Workup):

-

Cool the reaction mixture back to 0 °C.

-

EXTREME CAUTION: The following steps are highly exothermic and produce hydrogen gas. Perform the additions very slowly and deliberately.

-

For 'X' g of LAH used, sequentially and dropwise add:

-

'X' mL of water

-

'X' mL of 15% NaOH solution

-

'3X' mL of water

-

-

A granular white precipitate of aluminum salts should form. Allow the slurry to stir vigorously for 30 minutes until it becomes easily filterable.

-

-

Work-up and Purification:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Combine the filtrates and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product, a viscous oil or solid, should be purified by silica gel column chromatography (eluting with a gradient of DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the pure target compound 3 .

-

Characterization and Data Analysis

Confirmation of the final product's structure and purity is essential. The following table summarizes the expected analytical data for This compound (3) .

| Analytical Technique | Expected Result / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.0 (m, 3H, Ar-H), ~4.7 (s, 2H, Ar-CH₂-OH), ~3.9 (s, 4H, -CH₂-N-CH₂-), ~2.5 (s, 3H, N-CH₃), ~1.8 (br s, 1H, -OH). Note: The two benzylic CH₂ groups of the isoindoline ring may appear as two distinct singlets. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140-130 (Ar-C), ~128-120 (Ar-CH), ~64 (Ar-CH₂-OH), ~58 (-CH₂-N-CH₂-), ~45 (N-CH₃). |

| Mass Spec. (ESI+) | Calculated for C₁₀H₁₃NO: [M+H]⁺ = 164.1075. Found: 164.107x. |

| FT-IR (thin film) | ν (cm⁻¹): 3400-3200 (broad, O-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), ~1050 (C-O stretch). Absence of C=O peaks from starting material (~1770 and 1710 cm⁻¹) is critical. |

Discussion and Process Optimization

Choice of Reducing Agent

While LiAlH₄ is highly effective for this transformation, its pyrophoric nature and violent reaction with water necessitate stringent handling procedures. For certain applications, alternative reducing agents could be considered:

-

Borane-THF complex (BH₃·THF): This reagent is also capable of reducing amides and esters.[8] It is generally considered milder and safer to handle than LAH, though it may require longer reaction times or higher temperatures. The workup is also typically simpler, often involving an acidic quench.

-

Sodium Borohydride (NaBH₄): In its standard form, NaBH₄ is not powerful enough to reduce amides or esters. However, combinations like NaBH₄/I₂ can generate diborane in situ for the reduction.[9] This method avoids the use of highly pyrophoric reagents but introduces additional complexity.

Scalability Considerations

For professionals in drug development, scaling this synthesis requires careful consideration of safety and efficiency. The LAH reduction (Stage 2) is particularly challenging on a large scale due to its high exothermicity. Key considerations for scale-up include:

-

Thermal Management: Utilizing a jacketed reactor with precise temperature control is essential to manage the heat generated during LAH addition and quenching.

-

Reverse Addition: Adding the LAH slurry to the substrate solution (reverse addition) can sometimes provide better control over the reaction exotherm.

-

Work-up: The Fieser workup can be difficult to manage on a large scale due to the gelatinous nature of the aluminum salts. Alternative workups, such as quenching with aqueous Rochelle's salt (sodium potassium tartrate), can be employed to chelate the aluminum salts and facilitate easier filtration.

Conclusion

This guide has outlined a robust and reliable synthetic route for the preparation of This compound . By leveraging a well-precedented phthalimide reduction strategy, the target molecule can be synthesized efficiently from common starting materials. The detailed protocols, mechanistic insights, and discussion of optimization parameters provided herein are intended to empower researchers and drug development professionals to successfully synthesize this valuable isoindoline derivative for further investigation and application.

References

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.

-

Snieckus, V., & Whisler, M. C. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas. Chemical Communications, 46(16), 2790-2792.

-

Whisler, M. C., & Snieckus, V. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. PubMed, 46(16), 2790-2.

-

Li, Y., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. PMC.

-

Kavková, K., & Imrich, J. (2018). Cycloaddition reactions in the synthesis of isoindolines (microreview). ResearchGate.

- Paut...

Sources

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimides [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. 5-METHYLISOINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol

This guide provides a comprehensive overview of the chemical properties of (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol, a substituted isoindoline derivative of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will delve into its structure, propose a viable synthetic pathway, and forecast its physicochemical properties, spectroscopic signatures, and reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Isoindoline Scaffold

The isoindoline core, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of isoindoline exhibit a wide spectrum of biological activities, and several have been developed into clinically used drugs for treating conditions ranging from cancer to inflammatory diseases.[2][3] The introduction of various substituents onto the isoindoline framework allows for the fine-tuning of its pharmacological and pharmacokinetic properties. The title compound, (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol, incorporates a hydrophilic hydroxymethyl group at the 4-position and a methyl group on the isoindoline nitrogen, features that are expected to influence its solubility, metabolic stability, and target-binding interactions.

Molecular Structure and Inferred Physicochemical Properties

The chemical structure of (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol is characterized by the isoindoline nucleus with a methyl group at the nitrogen atom (N-2) and a hydroxymethyl substituent at position C-4 of the benzene ring.

Diagram of the molecular structure of (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol:

Caption: Proposed synthetic route for (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Methyl-4-methylphthalimide

-

To a solution of 4-methylphthalic anhydride (1 equivalent) in glacial acetic acid, add methylamine (1.1 equivalents, as a solution in a suitable solvent or as a gas).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-methyl-4-methylphthalimide.

Causality: The reaction of an anhydride with a primary amine is a classic method for the synthesis of imides. Acetic acid serves as a solvent and catalyst for the dehydration step.

Step 2: Synthesis of Methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate

-

Suspend N-methyl-4-methylphthalimide (1 equivalent) in a solution of potassium permanganate (KMnO₄, 3 equivalents) in aqueous sulfuric acid.

-

Heat the mixture under reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate and extract the carboxylic acid product with a suitable organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for 8-12 hours (Fischer esterification).

-

After cooling, neutralize the reaction mixture and extract the ester product.

-

Purify the crude product by column chromatography to obtain methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate.

Causality: The methyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. The subsequent Fischer esterification converts the carboxylic acid to its corresponding methyl ester, which is a suitable substrate for the final reduction step.

Step 3: Synthesis of (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). [4]7. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing both esters and amides (in this case, the imide) to the corresponding alcohols and amines, respectively. [2][5][4][6]This one-pot reduction of the phthalimide derivative directly yields the desired isoindoline methanol.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for (2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.0 | m | 3H | Ar-H | Aromatic protons on the benzene ring. |

| ~4.6 | s | 2H | Ar-CH₂-OH | Methylene protons of the hydroxymethyl group. |

| ~4.0 | s | 4H | N-CH₂-Ar & N-CH₂-C | Methylene protons of the isoindoline ring. These may appear as two distinct singlets or a multiplet depending on the conformation. |

| ~2.4 | s | 3H | N-CH₃ | Protons of the N-methyl group. |

| ~2.0 (broad) | s | 1H | -OH | Proton of the hydroxyl group. The chemical shift and multiplicity can vary depending on the solvent and concentration. |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The aromatic region may show a more complex splitting pattern depending on the specific electronic effects of the substituents.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-130 | Ar-C (quaternary) | Quaternary aromatic carbons. |

| ~128-120 | Ar-CH | Aromatic carbons bearing a hydrogen atom. |

| ~64 | Ar-CH₂-OH | Carbon of the hydroxymethyl group. |

| ~58 | N-CH₂ | Methylene carbons of the isoindoline ring. |

| ~45 | N-CH₃ | Carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-N stretch (amine) & C-O stretch (alcohol) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 163 | [M]⁺, Molecular ion |

| 146 | [M - OH]⁺, Loss of hydroxyl radical |

| 132 | [M - CH₂OH]⁺, Loss of hydroxymethyl radical |

| 118 | [M - CH₂OH - CH₂]⁺, Further fragmentation |

Reactivity and Stability

(2-methyl-2,3-dihydro-1H-isoindol-4-yl)methanol is expected to exhibit reactivity characteristic of both a secondary amine and a primary alcohol.

-

N-Alkylation and Acylation: The secondary amine of the isoindoline ring is nucleophilic and can undergo reactions with electrophiles such as alkyl halides and acyl chlorides.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).

-

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives.

-

Stability: The isoindoline ring is generally stable under neutral and basic conditions. However, it may be susceptible to degradation under strongly acidic conditions or in the presence of strong oxidizing agents that could affect the aromatic ring or the benzylic positions. Studies on the stability of isoindoline-nitrosourea derivatives suggest that the isoindoline core can be sensitive to certain chemical environments. [7]

Conclusion

References

-

2-Methylisoindoline-1,3-dione - Physico-chemical Properties. ChemBK. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Reductions by Lithium Aluminum Hydride. Organic Reactions. [Link]

-

Synthesis of the isoindoline 4 a. ResearchGate. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

Ester Reduction With Lithium Aluminum Hydride. YouTube. [Link]

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Synthesis of Isoindoline‐derived Furans. ResearchGate. [Link]

-

Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry. [Link]

- PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.

-

NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Imperial College London. [Link]

-

Recent Developments in Isoindole Chemistry. ResearchGate. [Link]

-

[Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. PubMed. [Link]

-

2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. [Link]

-

Isoindoline-4-carboxylic acid. PubChem. [Link]

-

Isoquinoline-4-carbaldehyde. PubChem. [Link]

-

2,3-dihydro-1H-isoindol-1-yl(oxan-3-yl)methanol. PubChem. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

The chemistry of isoindole natural products. National Center for Biotechnology Information. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

4.4 Solubility. Chemistry LibreTexts. [Link]

-

Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives. PubMed. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives. Semantic Scholar. [Link]

-

Fig. S1. 1 H-NMR spectrum of Ru(DMSO) 4 Cl 2 . ResearchGate. [Link]

-

15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′- pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Royal Society of Chemistry. [Link]

-

2-[2-HYDROXY-1-(HYDROXYMETHYL)-2-(4-NITROPHENYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE. ChemBK. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This technical guide provides a comprehensive overview of the spectroscopic characteristics anticipated for the novel compound 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol. As experimental data for this specific molecule is not widely available in public databases, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral features. We present detailed analyses of expected outcomes from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide includes standardized, field-proven protocols for data acquisition and a logical workflow for utilizing these techniques in concert for rigorous structural elucidation, aimed at researchers and professionals in chemical synthesis and drug development.

Introduction: The 2,3-Dihydro-1H-isoindole Scaffold

The isoindoline (2,3-dihydro-1H-isoindole) core is a significant heterocyclic motif found in various natural products and pharmaceutical agents[1]. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The target molecule of this guide, this compound, combines this core with an N-methyl group and a hydroxymethyl substituent on the benzene ring.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides the unambiguous evidence required to verify molecular structure, confirm purity, and understand chemical environments. This guide is designed to serve as a predictive reference for scientists working with this molecule or its close derivatives.

Molecular Structure and Atom Numbering:

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows. This convention will be used throughout the guide.

Caption: Structure and numbering of this compound.

The Synergy of Spectroscopic Techniques

Structural elucidation is rarely accomplished with a single technique. It requires a confluence of data, where each method provides a unique piece of the molecular puzzle.

-

NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and offers clues about the molecular formula and substructures through fragmentation analysis.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

The following sections will detail the predicted data from each technique. It is critical to note that these are ab initio predictions based on established principles, not empirically measured data.

Predicted ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed information about the hydrogen atoms in a molecule. The analysis considers chemical shift (δ), integration, and multiplicity. The spectrum is predicted for a standard solvent like deuterochloroform (CDCl₃).

Rationale for Predictions:

-

Aromatic Protons (H5, H6, H7): These protons are on the benzene ring and will appear in the downfield region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, triplets) depend on their position relative to the electron-donating alkyl and hydroxymethyl groups.

-

Benzylic Protons (H1, H3): These protons are adjacent to both the aromatic ring and the nitrogen atom. They are expected to appear as two distinct signals due to their diastereotopic nature, likely in the δ 4.0-5.0 ppm range. They will appear as singlets or closely coupled systems.

-

Methanol Protons (H8): The CH₂ group protons are benzylic and adjacent to a hydroxyl group, predicting a shift around δ 4.5-5.0 ppm. This will be a singlet.

-

N-Methyl Protons (H10): The methyl group attached to the nitrogen is in an aliphatic environment but influenced by the nitrogen's electron-withdrawing nature. It will be a sharp singlet around δ 2.5-3.0 ppm.

-

Hydroxyl Proton (H9): The alcohol proton signal is often broad and its chemical shift is highly variable (δ 1.5-5.0 ppm) depending on concentration and solvent. It will appear as a broad singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H7 | ~7.28 | d | 1H | Aromatic, ortho to C7a |

| H6 | ~7.20 | t | 1H | Aromatic, coupled to H5 and H7 |

| H5 | ~7.15 | d | 1H | Aromatic, ortho to C4 |

| H8 (-CH₂OH) | ~4.70 | s | 2H | Benzylic, adjacent to OH |

| H1, H3 (-CH₂-N) | ~4.20 | s | 4H | Benzylic, adjacent to N (may appear as two singlets) |

| H10 (N-CH₃) | ~2.60 | s | 3H | Aliphatic, attached to N |

| H9 (-OH) | ~2.10 (variable) | br s | 1H | Hydroxyl proton |

Predicted ¹³C NMR Spectral Analysis

Carbon-13 NMR provides a count of the unique carbon environments in the molecule.

Rationale for Predictions:

-

Aromatic Carbons (C3a-C7a): These six carbons will appear in the downfield region (δ 120-150 ppm). The carbons bearing substituents (C3a, C4, C7a) will have distinct shifts compared to those bearing only hydrogen.

-

Benzylic Carbons (C1, C3): These carbons, attached to the nitrogen and the aromatic ring, are expected around δ 50-60 ppm[2].

-

Methanol Carbon (C8): The carbon of the CH₂OH group will be in the δ 60-70 ppm range.

-

N-Methyl Carbon (C10): The N-methyl carbon is highly shielded and will appear upfield, typically around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C4 | ~141 | Aromatic, attached to CH₂OH group |

| C7a | ~138 | Aromatic quaternary, fusion point |

| C3a | ~136 | Aromatic quaternary, fusion point |

| C6 | ~128 | Aromatic CH |

| C5 | ~124 | Aromatic CH |

| C7 | ~122 | Aromatic CH |

| C8 (-CH₂OH) | ~65 | Aliphatic, attached to O |

| C1, C3 (-CH₂-N) | ~53 | Aliphatic, attached to N |

| C10 (N-CH₃) | ~43 | Aliphatic, N-methyl group |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol .

Rationale for Predictions:

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 163.

-

Major Fragmentation: The most likely fragmentation pathways involve the loss of stable neutral molecules or the formation of stable carbocations. Benzylic cleavage is highly favored.

-

Loss of H₂O: A peak at m/z = 145 ([M-18]⁺) from the loss of water is possible but may be minor.

-

Loss of CH₂OH: Cleavage of the hydroxymethyl group would lead to a fragment at m/z = 132 ([M-31]⁺).

-

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-N bond in the isoindoline ring or the formation of a stable benzylic cation. A peak at m/z = 132 is highly probable, corresponding to the N-methyl isoindoline cation after loss of the hydroxymethyl radical.

-

Table 3: Predicted MS (EI) Fragmentation

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 162 | [M-H]⁺ | Loss of a hydrogen radical |

| 132 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical, a very stable fragment |

| 118 | [C₈H₈N]⁺ | Further fragmentation, possibly loss of CH₂ from the 132 fragment |

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule.

Rationale for Predictions:

-

O-H Stretch: A strong, broad absorption band characteristic of an alcohol's O-H group, broadened by hydrogen bonding, is expected between 3200-3600 cm⁻¹[3].

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will produce one or more medium-to-weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the primary alcohol will result in a strong absorption band around 1050 cm⁻¹[3].

-

C-N Stretch: The C-N stretch of the tertiary amine will appear in the 1000-1250 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3200-3600 | Strong, Broad | Alcohol (-OH) | O-H Stretch |

| 3020-3100 | Medium | Aromatic C-H | C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H | C-H Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C | C=C Ring Stretch |

| ~1050 | Strong | Primary Alcohol | C-O Stretch |

| ~1200 | Medium | Tertiary Amine | C-N Stretch |

Integrated Workflow for Structural Confirmation

Caption: Integrated workflow for spectroscopic structural elucidation.

Standard Experimental Protocols

The acquisition of high-quality, reproducible data is paramount. The following are generalized, best-practice protocols for the analysis of small organic molecules like this compound.

8.1 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard, typically tetramethylsilane (TMS, 0.03% v/v). Ensure the solvent is of high purity to avoid extraneous signals[4].

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument). Allow the sample to thermally equilibrate for 2-5 minutes[5].

-

Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition (¹H): Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquisition (¹³C): Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096 scans) with a longer relaxation delay (2-5 seconds).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known chemical shift[4][6].

-

Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants for both spectra.

8.2 Protocol: Mass Spectrometry (MS) - Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the instrument. For volatile compounds, a direct insertion probe or Gas Chromatography (GC-MS) inlet can be used.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it to predicted pathways to support the proposed structure.

8.3 Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry, IR-grade KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of solid sample directly on the crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the sample in the instrument and record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the fingerprint region (<1500 cm⁻¹) to reference spectra if available[3].

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can establish a strong analytical basis for confirming the synthesis and purity of this compound. The provided protocols and integrated workflow serve as a standard for the rigorous structural elucidation required in modern chemical and pharmaceutical sciences. While predicted, this data provides a clear and scientifically grounded expectation for empirical results.

References

- AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer.

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

O'Brien, A. G., & Stoltz, B. M. (2010). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 6, 113. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. chem.washington.edu [chem.washington.edu]

The Dual-Faceted Pharmacology of WAY-100635: A Technical Guide for Neuroscientists

Introduction: Beyond a Simple Antagonist

For researchers navigating the intricate landscape of serotonergic and dopaminergic signaling, the piperazine derivative WAY-100635 (CAS Number: 122993-63-9) stands out as a critical pharmacological tool. Initially developed and characterized as a potent and highly selective silent antagonist for the serotonin 1A (5-HT1A) receptor, its utility has been both profound and complex.[1] This guide moves beyond a superficial overview to provide an in-depth, field-proven perspective on the experimental design, application, and data interpretation necessary when working with this multifaceted compound. A critical aspect often overlooked in preliminary studies is its potent agonist activity at the dopamine D4 receptor, a secondary characteristic that requires careful consideration in experimental design to avoid confounding results.[1][2]

This document is structured to empower researchers by not just listing protocols, but by explaining the scientific causality behind them. We will delve into its core mechanisms, provide validated experimental workflows, and present its receptor binding profile in a clear, comparative format.

Core Mechanism of Action: A Tale of Two Receptors

The primary pharmacological value of WAY-100635 lies in its high-affinity, selective, and silent antagonism of the 5-HT1A receptor.[1] Unlike partial agonists, a silent antagonist does not possess intrinsic activity at the receptor.[1] Its role is to competitively block the binding of endogenous serotonin and other agonists, thereby inhibiting the downstream signaling cascade typically initiated by 5-HT1A activation, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

However, the narrative of WAY-100635's mechanism is not complete without acknowledging its significant agonist activity at the dopamine D4 receptor.[2] This dual pharmacology is a critical consideration. When designing in vivo studies, particularly those investigating behaviors or physiological responses where both serotonergic and dopaminergic systems are implicated (e.g., cognition, motivation, psychosis), the potential for D4 receptor activation by WAY-100635 must be accounted for. This is especially pertinent in brain regions with overlapping expression of both receptor types.

Signaling Pathway Overview

The following diagram illustrates the dual action of WAY-100635. It competitively blocks the 5-HT1A receptor, preventing the typical inhibitory effect on cAMP production. Simultaneously, it can act as an agonist at the D4 receptor, potentially initiating its own signaling cascade.

Caption: Workflow for a radioligand displacement assay.

Protocol 2: In Vivo Microdialysis in Rodent Models

This protocol assesses how WAY-100635 administration impacts neurotransmitter levels (e.g., serotonin, dopamine) in a specific brain region of a freely moving animal.

Objective: To measure the effect of systemic or local administration of WAY-100635 on extracellular neurotransmitter concentrations.

Materials:

-

WAY-100635, sterile and suitable for injection

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Freely moving animal system (e.g., Raturn)

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

Step-by-Step Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex). The choice of region is critical and depends on the experimental hypothesis.

-

Allow the animal to recover for a sufficient period (e.g., 5-7 days).

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and continuously perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

-

Baseline Collection:

-

Place the animal in the freely moving system and allow it to acclimatize.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels. This step is a self-validating control.

-

-

Drug Administration:

-

Administer WAY-100635 systemically (e.g., intraperitoneal or subcutaneous injection, 0.1–1 mg/kg) or locally via reverse dialysis through the probe. [1]5. Post-Injection Sample Collection:

-

Continue collecting dialysate samples at the same intervals for several hours post-injection to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Immediately analyze the collected dialysate samples using an HPLC-ED system to quantify the concentrations of serotonin, dopamine, and their metabolites.

-

-

Data Analysis:

-

Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration.

-

Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine if the changes observed after WAY-100635 administration are statistically significant.

-

Conclusion and Future Directions

WAY-100635 remains an indispensable tool for dissecting the role of the 5-HT1A receptor in health and disease. Its high potency and selectivity are significant assets. However, a sophisticated understanding of its dual action as a D4 agonist is paramount for the rigorous design and interpretation of experiments. [1][2]Future research should continue to explore this dual pharmacology, perhaps by using it in conjunction with a selective D4 antagonist to isolate its 5-HT1A-mediated effects in vivo. By adhering to the principles of causality-driven experimental design and utilizing robust, self-validating protocols as outlined in this guide, researchers can continue to leverage WAY-100635 to produce reliable and impactful data in the field of neuroscience.

References

- Title: WAY-100635 Source: Grokipedia URL

- Title: WAY 100635 maleate | 5-HT1A Receptors Source: Tocris Bioscience URL

- Source: MedchemExpress.

- Title: Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists Source: PubMed URL

- Title: WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1)

Sources

An In-depth Technical Guide to the Discovery and Synthesis of N-Methyl Isoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of N-methyl isoindole derivatives. Moving beyond a rigid template, this document is structured to provide an intuitive and in-depth understanding of the chemistry, challenges, and opportunities associated with this important class of heterocyclic compounds. The methodologies and insights presented are grounded in established scientific literature, offering a robust resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Elusive Nature and Latent Potential of the Isoindole Core

Isoindoles, bicyclic aromatic heterocycles consisting of a fused benzene and pyrrole ring, are isomers of the more widely studied indoles. The 2H-isoindole tautomer, the focus of this guide, possesses a unique electronic structure that imparts both high reactivity and significant synthetic potential.[1] However, the parent 2H-isoindole is notoriously unstable and has historically been challenging to isolate, a characteristic attributed to its o-quinoid structure which makes it a highly reactive diene in Diels-Alder reactions.

The introduction of a methyl group at the nitrogen atom to form N-methyl isoindole (2-methyl-2H-isoindole) offers a degree of stabilization, yet the compound retains its reactive nature. This reactivity is not a flaw but a feature, making N-methyl isoindoles valuable as transient intermediates for the construction of complex polycyclic frameworks. Their derivatives have garnered considerable attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Furthermore, the isoindole core is a key structural motif in various functional materials, such as dyes and pigments.[1]

This guide will navigate the synthetic landscape of N-methyl isoindole derivatives, from their in situ generation to their characterization and application, providing both the "how" and the "why" behind the experimental choices.

Synthetic Strategies: Taming the Reactivity of N-Methyl Isoindole

The synthesis of N-methyl isoindole derivatives is often a study in controlled reactivity. Due to their inherent instability, these compounds are typically generated in situ and immediately "trapped" by a reacting partner, most commonly a dienophile in a Diels-Alder reaction. Two primary strategies for the generation of the N-methyl isoindole core will be discussed: Flash Vacuum Pyrolysis (FVP) and visible-light-induced dehydrogenation.

Flash Vacuum Pyrolysis (FVP): A Classic Approach to Reactive Intermediates

Flash vacuum pyrolysis is a powerful technique for the synthesis of highly reactive molecules by heating a precursor in the gas phase at high temperatures and low pressures.[4] This method allows for the generation of transient species that can be isolated at low temperatures or trapped by a co-reactant.

The synthesis of isoindoles via FVP often involves the thermal extrusion of a small, stable molecule from a suitable precursor. For instance, the pyrolysis of phenyl-substituted 1,2,4-triazoles has been shown to produce isoindole derivatives through the loss of nitrogen gas.[5] A plausible pathway for the formation of the parent isoindole involves a[1][6] phenyl shift, leading to a non-aromatic intermediate that then extrudes nitrogen.[5]

A key advantage of FVP is the ability to generate the reactive isoindole in a clean manner, minimizing side reactions. However, the requirement for specialized equipment can be a limitation.

Caption: FVP generation and in situ trapping of N-methyl isoindole.

Visible-Light-Induced Dehydrogenation: A Mild and Modern Alternative

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. The in situ generation of isoindoles can be achieved through the visible-light-induced dehydrogenation of the corresponding isoindoline precursors.[7] This method offers a significant advantage over FVP as it avoids harsh reaction conditions and specialized equipment.

The reaction is typically carried out in the presence of air, which acts as the terminal oxidant, and is promoted by visible light, such as that from a blue LED.[7] The proposed mechanism involves the formation of an isoindoline hydroperoxide intermediate, which then eliminates hydrogen peroxide to form an iminium cation. This cation then isomerizes to the desired isoindole, which can be trapped by a dienophile present in the reaction mixture.[7]

The following protocol is adapted from a procedure for the synthesis of an N-phenyl isoindole derivative and can serve as a starting point for the synthesis of N-methyl isoindole derivatives.[7]

-

Reaction Setup: In a reaction vessel, dissolve N-phenylisoindoline (1a, 0.3 mmol) and dimethyl acetylenedicarboxylate (2a, 1.2 equiv) in dichloroethane (DCE, 3 mL).

-

Irradiation: Stir the solution at room temperature under an air atmosphere while irradiating with a 6 W blue LED.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion (typically 43 hours), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired bridged-ring heterocycle (3aa).

This method has been shown to be effective with various dienophiles, including maleimides, providing the corresponding Diels-Alder adducts in good yields and with excellent endo-selectivity.[7]

Caption: Photochemical generation and trapping of N-methyl isoindole.

Characterization of N-Methyl Isoindole Derivatives

Due to the transient nature of N-methyl isoindole, its direct characterization is challenging. Instead, characterization is typically performed on its stable derivatives, such as the Diels-Alder adducts. A combination of spectroscopic techniques is employed to elucidate the structure and confirm the identity of these compounds.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for a representative N-methyl isoindole derivative, N-methylphthalimide (a dione derivative), which is a stable, commercially available compound.[8] This data serves as a useful reference for the characterization of other N-methyl isoindole derivatives.

| Spectroscopic Technique | Key Data for N-Methylphthalimide (C₉H₇NO₂) |

| Molecular Weight | 161.16 g/mol [8] |

| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z = 161.[9] |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, carbonyl carbons, and the N-methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl groups and aromatic C-H bonds. |

Note: Specific chemical shifts and coupling constants for NMR data, as well as exact wavenumbers for IR data, can vary depending on the solvent and the specific structure of the derivative.

Mechanistic Insight from Mass Spectrometry Fragmentation

Mass spectrometry is a powerful tool for structural elucidation, and the fragmentation pattern of a molecule can provide valuable information about its connectivity. For N-methyl isoindole derivatives, fragmentation is expected to occur at the weakest bonds, often initiated by the ionization of the nitrogen atom or the aromatic ring.[9][10] Analysis of the fragment ions can help to confirm the presence of the N-methyl group and the isoindole core.[11]

The Diels-Alder Reaction: A Gateway to Molecular Complexity

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the stereocontrolled formation of six-membered rings.[3] The high reactivity of N-methyl isoindole as a diene makes it an excellent partner in [4+2] cycloaddition reactions with a variety of dienophiles.

Reaction with N-Phenylmaleimide: A Classic Trapping Experiment

A common and effective method for trapping in situ generated isoindoles is through their reaction with N-phenylmaleimide.[12] This electron-deficient dienophile reacts readily with the electron-rich isoindole diene to form a stable, bridged cycloadduct.

The following is a general procedure adapted from the trapping of in situ generated buta-1,3-diene and can be modified for N-methyl isoindole.[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-methyl isoindole precursor and N-phenylmaleimide in a high-boiling solvent such as toluene.

-

Generation and Reaction: Heat the reaction mixture to a temperature sufficient to generate the N-methyl isoindole (e.g., refluxing toluene). The in situ generated isoindole will immediately react with the N-phenylmaleimide.

-

Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the N-phenylmaleimide spot and the appearance of a new, lower Rf spot corresponding to the Diels-Alder adduct.[13]

-

Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

The stereochemistry of the Diels-Alder adduct is typically endo, a consequence of secondary orbital interactions between the diene and dienophile in the transition state.

Caption: Diels-Alder reaction of N-methyl isoindole with N-phenylmaleimide.

Applications in Drug Discovery and Materials Science

The structural diversity accessible through N-methyl isoindole derivatives has made them attractive targets for drug discovery and materials science.

-

Medicinal Chemistry: The isoindole nucleus is present in a number of biologically active compounds. For example, derivatives of isoindoline-1,3-dione have shown promise as anti-inflammatory and antibacterial agents. The ability to rapidly construct complex polycyclic systems via the Diels-Alder reaction of N-methyl isoindoles provides a powerful platform for the synthesis of novel therapeutic agents.

-

Materials Science: The extended π-system of the isoindole core imparts interesting photophysical properties to its derivatives. Isoindole-containing compounds have been investigated for their use as fluorescent probes and as components in organic light-emitting diodes (OLEDs).

Conclusion

N-methyl isoindole and its derivatives represent a fascinating and synthetically valuable class of heterocyclic compounds. While their inherent reactivity presents challenges, modern synthetic methods, such as visible-light-induced dehydrogenation, have provided milder and more accessible routes to these versatile intermediates. The propensity of N-methyl isoindoles to undergo Diels-Alder reactions provides a robust strategy for the construction of complex molecular architectures, with significant potential for applications in both medicinal chemistry and materials science. This guide has provided a foundational understanding of the synthesis, characterization, and reactivity of N-methyl isoindole derivatives, intended to empower researchers to explore the rich chemistry of this unique heterocyclic system.

References

-

ResearchGate. (n.d.). Scheme 1 The Diels-Alder reaction of 1,2-diarylisoindoles 3c,e,f with N-phenylmaleimide. ResearchGate. [Link]

-

PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. [Link]

-

Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 2H-isoindoles. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Methyl-2H-isoindole-4,7-dione. PubChem. [Link]

-

Bornstein, J., Hunt, S. E., Mineck, J. D., & Remy, D. E. (1979). Observations on the synthesis and isolation of 2-methylbenz[f]isoindole. The Journal of Organic Chemistry, 44(5), 805–807. [Link]

-

Wikipedia. (n.d.). Flash vacuum pyrolysis. Wikipedia. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). N,N'-Methylenediphthalimide. PubChem. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Wentworth, C. D. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace. [Link]

-

Gilchrist, T. L., Rees, C. W., & Thomas, C. (1975). Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 12-16. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Wang, Y., et al. (2015). Visible-Light Induced Isoindoles Formation To Trigger Intermolecular Diels−Alder Reactions in the Presence of Air. Organic Letters, 17(11), 2684–2687. [Link]

-

DergiPark. (2026). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. DergiPark. [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. [Link]

-

The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry. [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Drug Enforcement Administration. (n.d.). The Characterization of N-methylphthalimide (NMP). DEA.gov. [Link]

-

Štirn, Ž., Ručigaj, A., & Krajnc, M. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 10(7), 537-547. [Link]

-

Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Targets in Heterocyclic Systems, 26, 56-83. [Link]

-

DergiPark. (2017). Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible An. DergiPark. [Link]

-

O'Donovan, D. H., & Conalty, M. L. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(2), 522-525. [Link]

-

PubMed Central (PMC). (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed Central (PMC). [Link]

-

PubMed. (2004). Generation and trapping reaction of an efficient 1,2-dehydrocarborane precursor, phenyl[o-(trimethylsilyl)carboranyl]iodonium acetate. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). CN107266282B - Preparation method of 1, 4-dimethylnaphthalene.

-

PubChem. (n.d.). 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. PubChem. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Reactions of Methyl-substituted 1,4-Epoxy-1,4-dihydronaphthalenes | Semantic Scholar [semanticscholar.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 5. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 7. sungroup.cpu.edu.cn [sungroup.cpu.edu.cn]

- 8. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uab.edu [uab.edu]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

A Technical Guide to the Physical Characteristics of 4-Hydroxymethyl Substituted Isoindoles

Abstract

The isoindole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1][2] However, the parent 2H-isoindole is notoriously unstable due to its ortho-quinoid electronic structure, which makes it highly reactive and challenging to isolate.[3][4] Functionalization of the isoindole core is a critical strategy to modulate its stability, solubility, and biological activity. This technical guide provides an in-depth analysis of the core physical characteristics of 4-hydroxymethyl substituted isoindoles. While this specific derivative is not extensively documented, this guide synthesizes data from related analogs and foundational chemical principles to provide a robust predictive profile. We will explore the molecule's stability, proposed synthesis, and a detailed breakdown of its expected spectroscopic and crystallographic properties, offering field-proven insights for researchers working with this promising class of compounds.

Molecular Structure and Stability Profile

The fundamental challenge in working with isoindoles is their inherent instability. Unlike its stable isomer, indole, the 2H-isoindole possesses a labile ortho-quinoid system, making it an excellent diene for Diels-Alder reactions and susceptible to oxidative degradation.[3][5] The 2H-isoindole tautomer is generally the most prevalent in solution.[6]

The introduction of a 4-hydroxymethyl (-CH₂OH) group onto the benzene ring is expected to subtly influence the electronic properties and stability of the core. As a weakly electron-donating group through resonance, the hydroxymethyl substituent does not confer the significant stabilization seen with potent electron-withdrawing groups.[7] Therefore, 4-hydroxymethyl-2H-isoindole is predicted to be a highly reactive species, best generated and used in situ or trapped as a more stable derivative. Its stability is likely poor in the presence of dienophiles, oxygen, or excess acid/base.[8][9]

Caption: Structure of 4-Hydroxymethyl-2H-isoindole.

Synthesis and Handling

Proposed Synthetic Pathway: Aromatization

Due to the inherent instability of the target compound, a practical synthetic approach involves the late-stage generation from a stable precursor. The most plausible route is the aromatization of the corresponding 4-hydroxymethylisoindoline (the reduced, stable analog). This dehydrogenation can often be achieved using palladium-on-carbon (Pd/C) in a suitable high-boiling solvent or through other modern oxidative methods.[3][10]

The precursor, 4-hydroxymethylisoindoline, can be synthesized from commercially available starting materials through established multi-step sequences.

Caption: Proposed synthetic workflow for 4-Hydroxymethyl-2H-isoindole.

Experimental Protocol: Synthesis via Aromatization

Causality: This protocol is designed to generate the unstable isoindole from its stable isoindoline precursor immediately before use, minimizing degradation. The choice of a high-boiling solvent like toluene is crucial for providing the thermal energy required for the Pd/C-catalyzed dehydrogenation.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-hydroxymethylisoindoline (1 equivalent).

-

Solvent and Catalyst: Add anhydrous toluene (approx. 0.1 M concentration) followed by 10% Palladium on Carbon (Pd/C) (10-20% by weight of the starting material).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material. The reaction time can vary from 4 to 24 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. The resulting filtrate contains the crude 4-hydroxymethyl-2H-isoindole.

-

Usage: Due to its instability, it is highly recommended to use the resulting solution directly in the next reaction step (e.g., a Diels-Alder trapping reaction) without attempting extensive purification by column chromatography.

Physical and Spectroscopic Characterization

Solubility and Physical State

The molecular structure suggests a challenging solubility profile. The aromatic isoindole core is hydrophobic, favoring solubility in non-polar organic solvents, while the hydroxymethyl group is polar and capable of hydrogen bonding.[11]

-

Predicted Solubility:

-

High: Polar aprotic solvents (DMSO, DMF), and alcohols (Methanol, Ethanol).

-

Moderate: Chlorinated solvents (Dichloromethane, Chloroform), Ethers (THF, Diethyl ether).

-

Low/Insoluble: Non-polar solvents (Hexane, Toluene), Water.

-

-

Appearance: Isoindole derivatives are often colored solids.[11] The target compound is predicted to be an off-white to yellowish solid at room temperature, though it would likely be generated and used in solution.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₉H₉NO | Based on structure |

| Molecular Weight | 147.17 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Analogy to other isoindoles[11] |

| Melting Point | N/A | Expected to decompose before melting |

| Boiling Point | N/A | Expected to decompose |

| Solubility | See text | Structure-based prediction[11] |

Spectroscopic Analysis

Insight: NMR spectroscopy is the primary tool for confirming the successful formation of the isoindole ring system. The key diagnostic signals will be the appearance of aromatic protons in the pyrrolic part of the ring (H1, H3) and the characteristic shifts of the benzene ring protons.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~11.0-12.0 ppm (s, 1H): N-H proton of the pyrrole ring.

-

δ ~7.5-7.8 ppm (m, 2H): Aromatic protons H5 and H7, ortho/meta to the hydroxymethyl group.

-

δ ~7.3-7.4 ppm (d, 1H): Aromatic proton H6.

-

δ ~7.0-7.2 ppm (s, 2H): Protons H1 and H3 on the pyrrolic ring. These are expected to be singlets or very finely split doublets.

-

δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (-OH), which will exchange with D₂O.

-

δ ~4.6 ppm (d, 2H): Methylene protons (-CH₂OH).

-

-

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~135-145 ppm: Quaternary carbons C3a, C7a, and C4.

-

δ ~120-130 ppm: Aromatic CH carbons C5, C6, C7.

-

δ ~105-115 ppm: Pyrrolic CH carbons C1 and C3.

-

δ ~60-65 ppm: Methylene carbon (-CH₂OH).

-

Insight: The most diagnostic feature in the IR spectrum will be the broad O-H stretching vibration, which provides unambiguous evidence of the hydroxymethyl group's presence.

-

Key Predicted Absorption Bands (cm⁻¹):

-

3400-3200 (broad, strong): O-H stretching vibration from the hydroxyl group, indicative of hydrogen bonding.

-

3100-3000 (weak-medium): Aromatic C-H stretching.

-

~2900 (weak): Aliphatic C-H stretching from the methylene group.

-

~1600, ~1470 (medium): C=C stretching vibrations within the aromatic and pyrrolic rings.

-

~1050 (strong): C-O stretching vibration of the primary alcohol.

-

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum with the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: If the compound is isolated as a solid, place a small amount directly onto the ATR crystal and apply pressure using the anvil to ensure good contact. If in solution, apply a drop of the concentrated solution to the crystal and allow the solvent to evaporate.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Insight: The UV-Vis spectrum is defined by the extended π-conjugated system of the isoindole core. The position of the maximum absorbance (λ_max) is sensitive to substitution on the benzene ring.

-

Predicted Spectral Properties:

-

The isoindole chromophore is expected to exhibit strong π → π* transitions.

-

Based on related isoindole derivatives, absorption maxima (λ_max) are anticipated in the near-UV region, likely between 280 nm and 350 nm.[12][13] The hydroxymethyl group, being a weak auxochrome, is not expected to cause a dramatic shift compared to the unsubstituted parent isoindole.

-

Crystallographic Analysis

For any novel compound, single-crystal X-ray diffraction provides the most definitive structural proof.[14] It confirms connectivity, reveals the three-dimensional arrangement of atoms, and provides invaluable information on intermolecular interactions in the solid state.

Causality: The workflow is designed to progress from a pure sample to a high-quality crystal suitable for diffraction. The key step, crystallization, relies on slowly reaching a state of supersaturation to allow for the ordered growth of a single crystal rather than rapid precipitation.[14] For 4-hydroxymethyl-2H-isoindole, the presence of the hydroxyl group offers a significant advantage for crystallization, as it can participate in strong, directional hydrogen bonding, which often promotes the formation of well-ordered crystal lattices.[15]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While 4-hydroxymethyl-2H-isoindole remains a challenging synthetic target due to the inherent reactivity of the isoindole core, its physical characteristics can be reliably predicted. The key features are its expected instability, requiring in situ generation, and a mixed polarity profile influencing its solubility. Its spectroscopic signatures are dominated by the aromatic isoindole system and the distinct signals from the hydroxymethyl group, particularly the broad O-H stretch in the IR spectrum and the methylene/hydroxyl signals in the ¹H NMR spectrum. For drug development professionals, understanding these properties is paramount for designing stable analogs, developing effective purification strategies, and correctly interpreting analytical data.

References

-

Recent Developments in Isoindole Chemistry. (2022). ResearchGate. Retrieved from [Link]

-

Isoindole. Solubility of Things. Retrieved from [Link]

-